2-Butylisoquinolin-2-ium chloride
Description
2-Butylisoquinolin-2-ium chloride is a quaternary ammonium salt featuring an isoquinolinium core substituted with a butyl group at the 2-position. While specific data on this compound is absent in the provided evidence, its structural analogs (e.g., isoquinolinium salts, acyl chlorides, and coordination complexes) offer insights into its likely behavior. This article compares its inferred characteristics with structurally or functionally related compounds from the evidence.
Properties
CAS No. |
2294-36-2 |
|---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
2-butylisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C13H16N.ClH/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14;/h4-8,10-11H,2-3,9H2,1H3;1H/q+1;/p-1 |
InChI Key |
TVBAYHVMJAGSHF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylisoquinolin-2-ium chloride typically involves the alkylation of isoquinoline. One common method is the reaction of isoquinoline with butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Butylisoquinolin-2-ium chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Butylisoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the butyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Scientific Research Applications
2-Butylisoquinolin-2-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine: Isoquinoline derivatives are investigated for their pharmacological properties, including anti-cancer, anti-malarial, and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Butylisoquinolin-2-ium chloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2,4-Dinitrophenyl)isoquinolinium Chloride
Structural Similarities :
Property Implications :
- Solubility: The butyl group likely enhances lipophilicity, improving solubility in organic solvents. In contrast, the nitro groups in 2-(2,4-dinitrophenyl)isoquinolinium chloride may reduce aqueous solubility but increase density and thermal stability.
- Reactivity : The electron-deficient dinitrophenyl group could make the latter compound more reactive toward nucleophiles, whereas the butyl-substituted derivative may exhibit stability suitable for ionic liquids or surfactants.
- Applications : Nitro-substituted aromatic compounds are often used in explosives or dyes, while alkyl-substituted quaternary salts find roles in phase-transfer catalysis or antimicrobial agents .
2-Butenoyl Chloride
Functional Differences :
- 2-Butenoyl chloride (C₄H₅ClO) is an acyl chloride, distinct from the quaternary ammonium structure of 2-butylisoquinolin-2-ium chloride .
- Reactivity : Acyl chlorides are highly reactive in nucleophilic acyl substitutions (e.g., forming esters or amides), whereas quaternary ammonium salts are typically stable and participate in ionic interactions.
- Applications: 2-Butenoyl chloride is used in organic synthesis (e.g., polymer production), while isoquinolinium salts may serve as corrosion inhibitors or ionic liquids .
Hexaaquanickel(II) Chloride ([Ni(H₂O)₆]Cl₂)
Class Contrast :
- This coordination compound consists of a nickel(II) center surrounded by six water molecules, contrasting with the purely organic structure of 2-butylisoquinolin-2-ium chloride .
- Properties: The nickel complex exhibits paramagnetism and hygroscopicity, whereas the isoquinolinium salt is likely diamagnetic and moisture-stable.
- Applications : Hexaaquanickel(II) chloride is a precursor for nickel-based catalysts or pigments, while quaternary ammonium salts are utilized in surfactants or pharmaceuticals .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
